3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide
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Overview
Description
3,4-Dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide is a synthetic compound known for its potent pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with (1R,2R)-2-(dimethylamino)cyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3,4-Dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its analgesic properties and potential use as a pain management drug.
Mechanism of Action
The compound exerts its effects primarily through its interaction with the mu-opioid receptor. It binds to this receptor with high affinity, leading to the activation of downstream signaling pathways that result in analgesic effects. The molecular targets include G-protein coupled receptors, which mediate the compound’s pharmacological actions .
Comparison with Similar Compounds
3,4-Dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide is unique compared to other similar compounds due to its specific chemical structure and pharmacological profile. Similar compounds include:
Fentanyl: A potent synthetic opioid with a different chemical structure but similar analgesic properties.
AH-7921: Another synthetic opioid with a cyclohexylamine scaffold, but with different pharmacokinetic properties.
MT-45: A synthetic opioid with a different chemical structure but similar potency.
Properties
CAS No. |
2417942-76-6 |
---|---|
Molecular Formula |
C15H20Cl2N2O |
Molecular Weight |
315.2 |
Purity |
95 |
Origin of Product |
United States |
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